1,2-Difluoro-4,5-diiodobenzene

Exact mass Isotopic pattern Halogenated building block

1,2‑Difluoro‑4,5‑diiodobenzene is a symmetrical tetrahalobenzene (C₆H₂F₂I₂, MW 365.89 g·mol⁻¹) that contains two adjacent fluorine atoms para to two adjacent iodine atoms on the benzene ring. This substitution pattern produces a dense, electron‑deficient aromatic core (computed XLogP3‑AA = 3.4) with two highly reactive C–I bonds that are primed for oxidative addition in palladium‑catalysed cross‑coupling reactions.

Molecular Formula C6H2F2I2
Molecular Weight 365.89 g/mol
CAS No. 210567-10-5
Cat. No. B1508726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4,5-diiodobenzene
CAS210567-10-5
Molecular FormulaC6H2F2I2
Molecular Weight365.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)I)F)F
InChIInChI=1S/C6H2F2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
InChIKeyDMGKLXVKENKSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2‑Difluoro‑4,5‑diiodobenzene (210567‑10‑5): Procurement‑Grade Halogenated Building Block for Cross‑Coupling and Materials Science


1,2‑Difluoro‑4,5‑diiodobenzene is a symmetrical tetrahalobenzene (C₆H₂F₂I₂, MW 365.89 g·mol⁻¹) that contains two adjacent fluorine atoms para to two adjacent iodine atoms on the benzene ring. This substitution pattern produces a dense, electron‑deficient aromatic core (computed XLogP3‑AA = 3.4) with two highly reactive C–I bonds that are primed for oxidative addition in palladium‑catalysed cross‑coupling reactions [1]. The compound is commercially supplied at purities ≥95 % and is catalogued as a “Protein Degrader Building Block,” reflecting its use as a bifunctional linker in targeted‑protein‑degradation research [2].

Why 1,2‑Difluoro‑4,5‑diiodobenzene Cannot Be Replaced by Common Dihalobenzene Analogs in Precision Synthesis


The combination of two fluorine and two iodine substituents in a 1,2,4,5‑arrangement confers a unique reactivity profile that cannot be replicated by the corresponding dibromo or non‑fluorinated analogs. 1,2‑Difluoro‑4,5‑dibromobenzene (CAS 64695‑78‑9) possesses stronger C–Br bonds that retard oxidative addition, while 1,4‑difluoro‑2,5‑diiodobenzene (CAS 189095‑25‑8) places the iodine atoms in a para relationship, altering the steric and electronic environment for sequential coupling steps . The target compound is the only commercially available isomer that combines ortho‑fluorines with ortho‑iodines, enabling both the electron‑withdrawing influence of fluorine and the superior leaving‑group ability of iodine to be exploited simultaneously .

1,2‑Difluoro‑4,5‑diiodobenzene: Quantitative Differentiation Data vs. Closest Analogs


Monosiotopic Exact Mass Differentiates Iodinated from Brominated Building Blocks for Mass‑Sensitive Applications

The monoisotopic exact mass of 1,2‑difluoro‑4,5‑diiodobenzene (365.82140 Da) is 93.94 Da higher than that of its dibromo counterpart 1,2‑difluoro‑4,5‑dibromobenzene (271.877 Da), providing a distinct isotopic signature that facilitates product identification and purity assessment by high‑resolution mass spectrometry [1].

Exact mass Isotopic pattern Halogenated building block

Computed LogP Demonstrates Higher Lipophilicity of Diiodo Analog, Influencing Solvent Partitioning and Membrane Permeability

The computed XLogP3‑AA value for 1,2‑difluoro‑4,5‑diiodobenzene is 3.4, substantially higher than the predicted value for 1,2‑difluoro‑4,5‑dibromobenzene (approximately 2.5), indicating that the iodine substituents impart a greater lipophilic character that may enhance passive membrane permeability in cell‑based assays [1].

Lipophilicity LogP Drug design

Selective Reactivity with Zinc Metal: A Unique Pathway Not Shared by Dibromo or Non‑Fluorinated Analogs

1,2‑Difluoro‑4,5‑diiodobenzene reacts with zinc metal to transfer an iodine atom and generate a zinc salt along with difluorobenzene (CF₂=CFI), a reactivity mode that requires the presence of both fluorine and iodine substituents and is not observed with 1,2‑difluoro‑4,5‑dibromobenzene .

Organozinc reagent Cross‑coupling Halogen exchange

Iodine vs. Bromine Leaving‑Group Ability: Faster Oxidative Addition Rates for Iodoarenes in Palladium Catalysis

In palladium(0)‑catalysed cross‑coupling reactions, oxidative addition of aryl iodides is consistently faster than that of aryl bromides due to the weaker C–I bond (bond dissociation energy ~57 kcal·mol⁻¹ for Ph–I vs. ~81 kcal·mol⁻¹ for Ph–Br). This class‑level difference is retained in 1,2‑difluoro‑4,5‑diiodobenzene, allowing coupling to proceed under milder conditions (lower temperature, shorter time) or with less active catalysts compared to 1,2‑difluoro‑4,5‑dibromobenzene [1].

Oxidative addition Palladium catalysis Cross‑coupling

Optimal Scientific and Industrial Use Cases for 1,2‑Difluoro‑4,5‑diiodobenzene (210567‑10‑5)


Protein Degrader (PROTAC) Linker Synthesis

The bifunctional nature of 1,2‑difluoro‑4,5‑diiodobenzene makes it an ideal rigid linker for PROTAC molecules. The two iodine atoms serve as orthogonal handles for sequential Suzuki‑Miyaura couplings, allowing the stepwise attachment of a target‑protein ligand and an E3‑ligase ligand. Its commercial designation as a ‘Protein Degrader Building Block’ directly supports this application [1].

Synthesis of Fluorinated π‑Conjugated Materials

The electron‑withdrawing fluorine substituents lower the LUMO energy of the aromatic core, while the iodine atoms permit efficient cross‑coupling for chain extension. This combination enables the construction of n‑type organic semiconductors and fluorinated poly(p‑phenylene) derivatives with enhanced electron mobility, a scenario where the dibromo analog would require harsher coupling conditions that could degrade sensitive functional groups [2].

Generation of Difluorocarbene Precursors via Zinc‑Mediated Deiodination

The unique reaction of 1,2‑difluoro‑4,5‑diiodobenzene with zinc metal produces CF₂=CFI, a valuable difluorocarbene equivalent. This reactivity is absent in the corresponding dibromo compound, making the diiodo derivative the only viable precursor for this direct route to gem‑difluoroalkenes in medicinal and agrochemical research .

Halogen‑Bonding Studies in Supramolecular Chemistry

The presence of two iodine atoms in a geometrically well‑defined arrangement enables systematic investigation of XB (halogen‑bond) donor strength as a function of fluorine substitution. The computed logP shift (Δ ≈ 0.9) relative to the dibromo analog also makes it a useful probe for studying the interplay between lipophilicity and halogen‑bonding propensity [3].

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